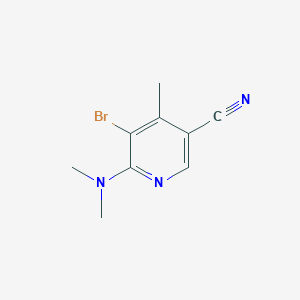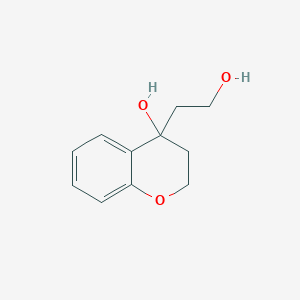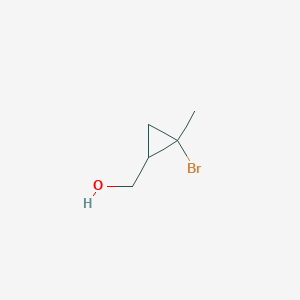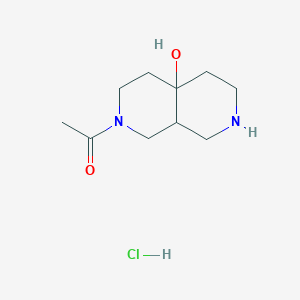![molecular formula C11H13BrFNO B1383840 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine CAS No. 1875044-03-3](/img/structure/B1383840.png)
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine
Descripción general
Descripción
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine is an organic compound that features a unique azetidine ring substituted with a 3-bromo-5-fluorophenyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluorobenzyl bromide and 3-methoxyazetidine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is used to deprotonate the azetidine, facilitating nucleophilic substitution.
Procedure: The 3-methoxyazetidine is added to a solution of the base in the chosen solvent, followed by the slow addition of 3-bromo-5-fluorobenzyl bromide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl compound under strong oxidizing conditions.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated azetidine derivatives.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and substituents allow it to fit into active sites, modulating the activity of the target protein. The bromine and fluorine atoms enhance its binding affinity through halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
- 1-[(3-Bromo-5-chlorophenyl)methyl]-3-methoxyazetidine
- 1-[(3-Bromo-5-methylphenyl)methyl]-3-methoxyazetidine
- 1-[(3-Bromo-5-trifluoromethylphenyl)methyl]-3-methoxyazetidine
Uniqueness: 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-3-methoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-15-11-6-14(7-11)5-8-2-9(12)4-10(13)3-8/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZTNVAPXQLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)



![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)




